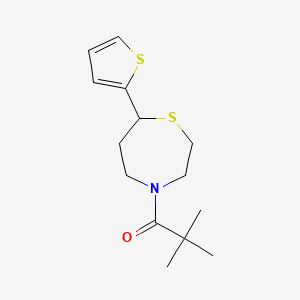

2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2-Dimethyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one” is a stimulant that is the beta-keto substituted analog of methiopropamine and has been sold online as a designer drug . It is structurally related to methcathinone .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.26 . It has 11 heavy atoms, 5 of which are aromatic . The fraction of sp3 hybridized carbons is 0.44 . It has 2 rotatable bonds, 1 H-bond acceptor, and no H-bond donors . Its molar refractivity is 48.67 . The topological polar surface area is 45.31 Ų . It has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its log Kp (skin permeation) is -5.44 cm/s . Its lipophilicity (log Po/w) ranges from 1.75 to 3.48, with a consensus value of 2.61 . Its water solubility (log S) ranges from -3.25 to -2.76 .Applications De Recherche Scientifique

Synthesis and Structural Diversity

- Generation of Structurally Diverse Libraries : A ketonic Mannich base derived from 2-acetylthiophene was used in alkylation and ring closure reactions to produce a structurally diverse library, including dithiocarbamates, thioethers, pyrazolines, pyridines, and other derivatives (Roman, 2013).

Antimicrobial Studies

- Novel Synthesis and Antimicrobial Properties : Synthesis of compounds containing the thiocarbamidophenyl and N,N-dimethyl-3-pyridin-2-yl propan-1-amine moieties demonstrated significant implications in pharmaceutical, medicinal, and drug chemistry, especially in antimicrobial applications (Tayade et al., 2012).

Crystallographic and Computational Studies

- X-Ray Structures and Computational Analysis : Cathinones, including variations of 2-methylamino-1-phenylpropan-1-one, were characterized by FTIR, UV–Vis, multinuclear NMR spectroscopy, and X-ray diffraction, providing insights into the molecular geometry and electronic spectra (Nycz et al., 2011).

Heterocyclic Synthesis

- Preparation of Nitrogen-Bridged Heterocycles : Synthesis of dimethyl 4-thia-1-azatetracyclo derivatives highlighted their potential in producing novel heterocyclic structures, which are of interest in various scientific fields (Kakehi et al., 1994).

Antioxidative Properties

- Antioxidative Phenylpropanoids Studies : Research on phenylpropanoids, including 3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, demonstrated antioxidative effects, implying potential uses in oxidative stress-related areas (Kikuzaki et al., 1999).

Bis-Heterocyclic Compounds

- Synthesis of Bis-Heterocyclic Compounds : The creation of bisheterocycles containing a thieno[2,3-b]thiophene base unit presented novel avenues for exploring the chemistry and applications of such complex molecules (Mabkhoot, 2009).

Anticancer Activity

- Synthesis of Benzimidazoles with Anticancer Activity : A series of compounds including thiocarboximidopyrazolyl and phenylpyrazolyl derivatives were synthesized and showed potent anticancer activity against various human cancer cell lines (El-Naem et al., 2003).

Dual Action Antidepressants

- New Class of Antidepressants : The synthesis of benzo[b]thiophene derivatives indicated their potential as dual-action antidepressant drugs, effective in both serotonin receptor affinity and serotonin reuptake inhibition (Orus et al., 2002).

Anti-Diabetic and Anti-Inflammatory Activities

- Mannich Base Derivatives for Medical Use : Synthesized Mannich base derivatives exhibited significant anti-diabetic and anti-inflammatory activities, highlighting their potential therapeutic uses (Gopi & Dhanaraju, 2018).

Safety and Hazards

Propriétés

IUPAC Name |

2,2-dimethyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NOS2/c1-14(2,3)13(16)15-7-6-12(18-10-8-15)11-5-4-9-17-11/h4-5,9,12H,6-8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSXVXKIQHDSLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Imidazol-1-ylmethyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2673554.png)

![8-bromo-3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2673555.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2673558.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide](/img/structure/B2673560.png)

![1,6,7-trimethyl-3-(2-methylprop-2-en-1-yl)-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-Ethyl-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2673562.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide](/img/structure/B2673564.png)

![N-[(1-Aminocycloheptyl)methyl]-1-phenylpyrazole-3-carboxamide;hydrochloride](/img/structure/B2673570.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2673571.png)

![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid](/img/structure/B2673572.png)

![2-(1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2673576.png)